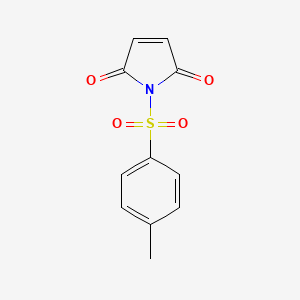![molecular formula C28H28NP B12871062 (S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)
(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various chemical reactions, particularly those involving transition metals. Its unique structure, featuring a biphenyl backbone with diphenylphosphino and amine functional groups, makes it a versatile ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with methyl groups at the 4, 4’, 6, and 6’ positions.
Amination: The final step involves the introduction of the amine group at the 2-position of the biphenyl backbone. This is typically achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.
Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can introduce various functional groups onto the biphenyl backbone.
科学研究应用
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s ability to form stable complexes with transition metals makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Its role in catalysis extends to the pharmaceutical industry, where it is used in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty materials, particularly those requiring high enantiomeric purity.
作用机制
The mechanism by which (S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine exerts its effects is primarily through its role as a ligand in coordination chemistry. The phosphine and amine groups coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and enhance reaction rates, leading to improved yields and selectivities in chemical reactions.
相似化合物的比较
Similar Compounds
®-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine: The enantiomer of the compound, which has similar properties but opposite chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand widely used in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand used in various catalytic processes.
Uniqueness
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine is unique due to its specific combination of functional groups and chiral biphenyl backbone. This structure provides a high degree of steric and electronic control in catalytic reactions, making it a valuable ligand in asymmetric synthesis. Its ability to form stable complexes with a wide range of transition metals further enhances its versatility and effectiveness in various applications.
属性
分子式 |
C28H28NP |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
2-(2-diphenylphosphanyl-4,6-dimethylphenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C28H28NP/c1-19-15-21(3)27(25(29)17-19)28-22(4)16-20(2)18-26(28)30(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18H,29H2,1-4H3 |
InChI 键 |
AWMYOXSDYDKUAB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)


![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)



